N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine typically involves multi-step organic reactions One common approach is the condensation of 4-bromoaniline with 4-propoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with anthranilic acid under acidic conditions to yield the quinazoline core
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions could target the bromophenyl or propoxyphenyl groups.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-phenylquinazolin-4-amine
- N-(4-chlorophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine
- N-(4-bromophenyl)-2-(4-methoxyphenyl)quinazolin-4-amine
Uniqueness
N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine is unique due to the presence of both bromophenyl and propoxyphenyl groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Properties
Molecular Formula |
C23H20BrN3O |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(4-propoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C23H20BrN3O/c1-2-15-28-19-13-7-16(8-14-19)22-26-21-6-4-3-5-20(21)23(27-22)25-18-11-9-17(24)10-12-18/h3-14H,2,15H2,1H3,(H,25,26,27) |
InChI Key |
COGDRHMHBDFSLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.